

quantification of N-Boc dimer impurity in Palbociclib API

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Compound of Interest

Compound Name: Palbociclib Impurity 10

CAS No.: 2206135-30-8

Cat. No.: B8820363

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Application Note: High-Sensitivity Quantification of N-Boc Dimer Impurities in Palbociclib API via UHPLC-MS/MS

Executive Summary & Scientific Context

The synthesis of Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, involves complex coupling steps that generate structurally similar process-related impurities. Among these, the N-Boc Dimer (often referred to in process chemistry as the "coupled dimer" or "homodimer of the N-Boc intermediate") represents a critical quality attribute.

This impurity typically arises during the Grignard-mediated SNAr coupling of the chloropyrimidine core with the tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate side chain. Under strong basic conditions (e.g., LiHMDS or Grignard reagents), deprotonation of the C5-methyl group on the pyridopyrimidine scaffold can induce a 1,6-addition to another molecule of the N-Boc intermediate, forming a high-molecular-weight dimer (approx. MW 1000–1200 Da, depending on exact protecting group status).

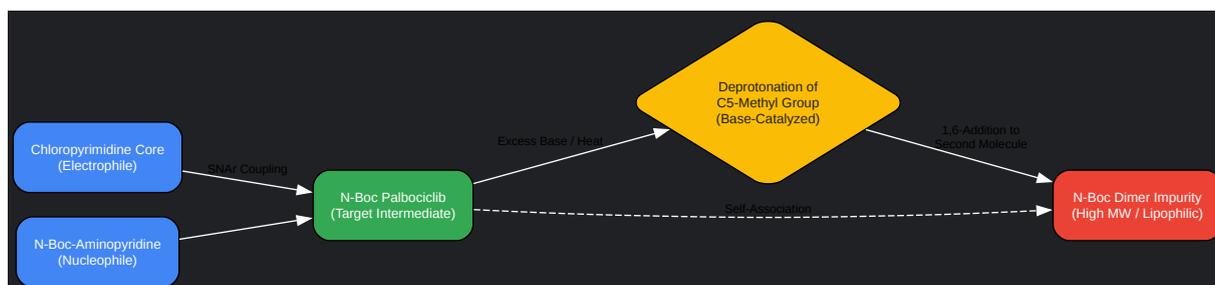
Why this matters:

- **Hydrophobicity:** The N-Boc dimer is highly lipophilic, often co-eluting with the API in standard low-organic wash cycles or eluting as a broad peak in isocratic methods.

- **Regulatory Scrutiny:** As a high-molecular-weight conjugate, it poses unknown toxicological risks and must be controlled below ICH Q3A/B thresholds (typically <0.15% or <1000 ppm depending on dose).
- **Detection Challenge:** UV detection is often insufficient due to low molar absorptivity relative to its mass; Mass Spectrometry (MS) is required for specific quantification at trace levels.

Mechanism of Formation

Understanding the chemistry is prerequisite to developing the separation. The dimer forms when the reaction conditions are too basic or temperature control fails during the coupling step.



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Figure 1: Mechanistic pathway of N-Boc Dimer formation during the Palbociclib synthetic route. The impurity arises from the self-reaction of the N-Boc intermediate under basic conditions.

Analytical Method Protocol: UHPLC-MS/MS

This protocol utilizes Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Triple Quadrupole Mass Spectrometry (QqQ) in Multiple Reaction Monitoring (MRM) mode. This setup ensures specificity (distinguishing the dimer from the API) and sensitivity (LOD < 10 ng/mL).

Reagents and Materials[1][2]

- Reference Standard: N-Boc Palbociclib Dimer (Custom synthesized or isolated from mother liquor).
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
- Buffer: Ammonium Formate (10 mM) + Formic Acid (0.1%).

Chromatographic Conditions

The high lipophilicity of the N-Boc dimer requires a strong organic wash to elute it from the column. Standard isocratic methods used for Palbociclib assay will likely retain this impurity indefinitely, leading to ghost peaks in subsequent runs.

Parameter	Specification	Rationale
System	Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class	Low dispersion volume required for sharp peaks.
Column	Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)	Hybrid particle technology withstands high pH (if needed) and provides excellent peak shape for basic amines.
Column Temp	40°C	Improves mass transfer and reduces backpressure.
Flow Rate	0.4 mL/min	Optimal for electrospray ionization (ESI) efficiency.
Mobile Phase A	10 mM Ammonium Formate in Water (pH 3.5)	Buffering prevents peak tailing of the piperazine moiety.
Mobile Phase B	Acetonitrile : Methanol (90:10 v/v)	MeOH added to improve solubility of the dimer; ACN provides elution strength.
Injection Vol	2.0 µL	Low volume to prevent solvent effects on early eluters.

Gradient Program:

- 0.0 min: 90% A / 10% B (Equilibration)
- 2.0 min: 90% A / 10% B (Load API)
- 8.0 min: 5% A / 95% B (Elute Dimer - Critical Step)
- 10.0 min: 5% A / 95% B (Hold)
- 10.1 min: 90% A / 10% B (Re-equilibrate)
- 13.0 min: End

Mass Spectrometry Parameters (ESI+)

The dimer is detected in positive ion mode. Due to the presence of two piperazine amines, it forms doubly charged ions

readily, which are often more stable and abundant than the singly charged species for high MW compounds.

- Source: Electrospray Ionization (ESI) Positive[1]
- Capillary Voltage: 3.0 kV
- Desolvation Temp: 500°C
- Desolvation Gas: 1000 L/hr (N₂)

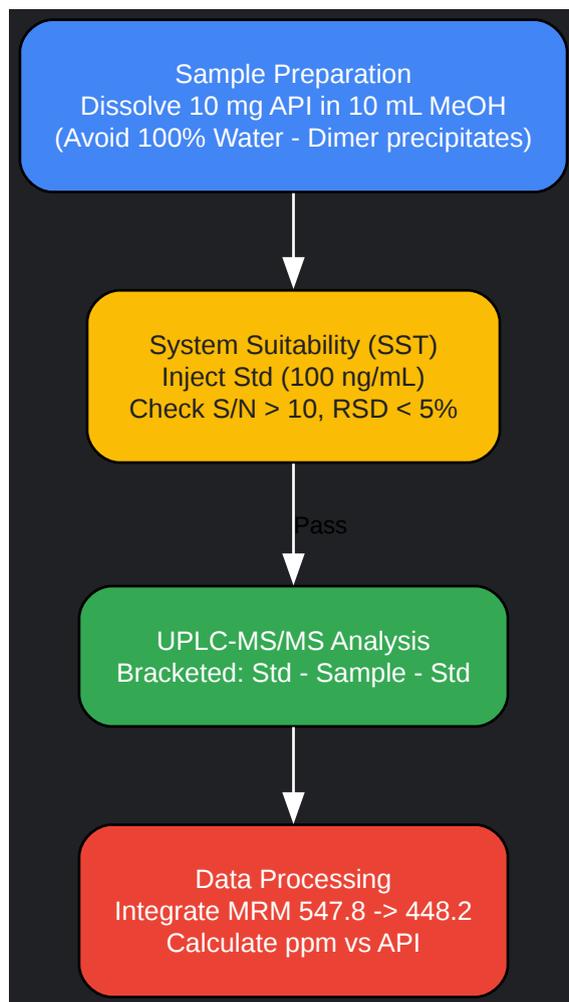
MRM Transitions (Indicative - Must be optimized per instrument):

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Type
Palbociclib (API)	448.2	380.1	30	25	Quant
N-Boc Intermediate	548.3	448.2	35	20	Monitor
N-Boc Dimer	547.8	448.2	40	35	Quant
N-Boc Dimer	1094.6	548.3	50	45	Qual

Note: The dimer MW is approx 1094 (if simple dimerization) or 1174 (if complex adduct). The transition is usually preferred for sensitivity.

Experimental Workflow & Validation Strategy

To ensure data integrity, the following workflow employs a "bracketed calibration" approach to account for potential drift in MS response.



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Figure 2: Analytical workflow for the quantification of N-Boc Dimer. Note the critical use of Methanol in sample preparation to ensure solubility of the lipophilic dimer.

Validation Parameters (ICH Q2(R1))

- Specificity: Inject a "spiked" sample containing Palbociclib API + N-Boc Dimer. The gradient must resolve the API (RT ~4 min) from the Dimer (RT ~8.5 min). Ensure no crosstalk in the MRM channels.
- Linearity: Prepare calibration standards for the Dimer from 1.0 ng/mL to 500 ng/mL (covering the 0.05% limit).

must be

[2]

- LOD/LOQ:
 - LOD: Concentration giving Signal-to-Noise (S/N) ratio of 3:1.
 - LOQ: Concentration giving S/N ratio of 10:1 (Target: < 0.05 ppm relative to API).
- Recovery (Accuracy): Spike Palbociclib API with known amounts of Dimer (at 50%, 100%, and 150% of the specification limit). Recovery should be 85–115%.

Troubleshooting & Expert Tips

- Carryover: The N-Boc dimer is "sticky." If you observe carryover in blank injections, switch the needle wash solvent to Acetonitrile:Isopropanol:Formic Acid (40:50:10).
- Solubility: Do not attempt to dissolve the API in 100% aqueous buffer. The dimer will crash out or stick to the vial walls. Use at least 50% organic solvent for the diluent.
- Ion Suppression: The API (Palbociclib) will elute in massive abundance. Divert the LC flow to waste during the API elution window (2.0 – 6.0 min) to prevent fouling the MS source, switching the valve back to the MS only for the impurity elution window.

References

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